molecular formula C16H15FN2O B5784426 1-[(4-FLUOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE

1-[(4-FLUOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B5784426
M. Wt: 270.30 g/mol
InChI Key: IVOHVBKVOPPQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-FLUOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

The synthesis of 1-[(4-FLUOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride and 2-methoxymethylbenzimidazole.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

    Procedure: The 4-fluorobenzyl chloride is reacted with 2-methoxymethylbenzimidazole in the presence of the base to form the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems.

Chemical Reactions Analysis

1-[(4-FLUOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the fluorophenyl or methoxymethyl groups.

Scientific Research Applications

1-[(4-FLUOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activities.

    Biology: It is studied for its interactions with biological targets, including enzymes and receptors, to understand its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders.

    Industry: The compound is investigated for its potential use in materials science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

1-[(4-FLUOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE can be compared with other benzodiazole derivatives:

    Similar Compounds: Examples include 1-[(4-chlorophenyl)methyl]-2-(methoxymethyl)-1H-1,3-benzodiazole and 1-[(4-bromophenyl)methyl]-2-(methoxymethyl)-1H-1,3-benzodiazole.

    Uniqueness: The presence of the fluorophenyl group in this compound may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-(methoxymethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O/c1-20-11-16-18-14-4-2-3-5-15(14)19(16)10-12-6-8-13(17)9-7-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOHVBKVOPPQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.